molecular formula C24H27NO5S B612953 N-Me-Phe-Obzl p-Tosylate CAS No. 40298-25-7

N-Me-Phe-Obzl p-Tosylate

Cat. No.: B612953
CAS No.: 40298-25-7
M. Wt: 441.55
InChI Key: TUDJZSODAYRPLC-NTISSMGPSA-N
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Description

N-Methyl-phenylalanine benzyl ester p-toluenesulfonate, commonly known as N-Me-Phe-Obzl p-Tosylate, is a chemical compound used in various scientific research applications. It is a derivative of phenylalanine, an essential amino acid, and is often utilized in peptide synthesis and as a building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-phenylalanine benzyl ester p-toluenesulfonate typically involves the following steps:

    Protection of the Amino Group: The amino group of phenylalanine is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc).

    Methylation: The protected phenylalanine is then methylated using methyl iodide in the presence of a base like sodium hydride.

    Esterification: The carboxyl group of the methylated phenylalanine is esterified with benzyl alcohol using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

    Deprotection: The protecting group is removed to yield N-Methyl-phenylalanine benzyl ester.

    Tosylation: Finally, the benzyl ester is reacted with p-toluenesulfonyl chloride in the presence of a base like pyridine to obtain N-Methyl-phenylalanine benzyl ester p-toluenesulfonate.

Industrial Production Methods

Industrial production methods for N-Methyl-phenylalanine benzyl ester p-toluenesulfonate follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-phenylalanine benzyl ester p-toluenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The tosylate group can be substituted with nucleophiles such as amines, thiols, and alkoxides.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, tetrahydrofuran), and bases (e.g., triethylamine).

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).

Major Products Formed

    Substitution Reactions: Corresponding substituted products (e.g., N-Methyl-phenylalanine derivatives).

    Hydrolysis: N-Methyl-phenylalanine.

    Reduction: N-Methyl-phenylalanine benzyl alcohol.

Scientific Research Applications

N-Methyl-phenylalanine benzyl ester p-toluenesulfonate has several scientific research applications:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

    Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Biological Studies: It is used in studies involving the blood-brain barrier and peptide transport mechanisms.

    Industrial Applications: It is utilized in the production of fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-Methyl-phenylalanine benzyl ester p-toluenesulfonate involves its role as a building block in peptide synthesis. It interacts with various enzymes and receptors in biological systems, facilitating the formation of peptide bonds and the transport of peptides across cellular membranes. The molecular targets include aminoacyl-tRNA synthetases and peptide transporters.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-phenylalanine: A simpler derivative without the benzyl ester and tosylate groups.

    Phenylalanine benzyl ester: Lacks the N-methyl and tosylate groups.

    N-Methyl-phenylalanine methyl ester: Contains a methyl ester instead of a benzyl ester.

Uniqueness

N-Methyl-phenylalanine benzyl ester p-toluenesulfonate is unique due to its combination of functional groups, which makes it a versatile intermediate in organic synthesis and peptide chemistry. The presence of the tosylate group enhances its reactivity in substitution reactions, while the benzyl ester provides stability and ease of handling in synthetic processes.

Properties

IUPAC Name

benzyl (2S)-2-(methylamino)-3-phenylpropanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2.C7H8O3S/c1-18-16(12-14-8-4-2-5-9-14)17(19)20-13-15-10-6-3-7-11-15;1-6-2-4-7(5-3-6)11(8,9)10/h2-11,16,18H,12-13H2,1H3;2-5H,1H3,(H,8,9,10)/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDJZSODAYRPLC-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CNC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718521
Record name 4-Methylbenzene-1-sulfonic acid--benzyl N-methyl-L-phenylalaninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40298-25-7
Record name 4-Methylbenzene-1-sulfonic acid--benzyl N-methyl-L-phenylalaninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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